N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with an imidazole ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Imidazole to Benzamide: The imidazole ring is then attached to the benzamide core through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Introduction of the Dimethylphenyl Group: The final step involves the introduction of the 2,4-dimethylphenyl group to the benzamide core. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution; aluminum chloride in dichloromethane for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides or imidazoles.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Pharmacology: The compound is investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzamide core can interact with protein binding sites, modulating their function. These interactions can lead to various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide can be compared with other similar compounds such as:
N-(2,4-dimethylphenyl)-4-(triazol-1-ylmethyl)benzamide: Similar structure but with a triazole ring instead of an imidazole ring.
N-(2,4-dimethylphenyl)-4-(pyridylmethyl)benzamide: Similar structure but with a pyridine ring instead of an imidazole ring.
N-(2,4-dimethylphenyl)-4-(benzylmethyl)benzamide: Similar structure but with a benzyl group instead of an imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-3-8-18(15(2)11-14)21-19(23)17-6-4-16(5-7-17)12-22-10-9-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKCXKPDODLZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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